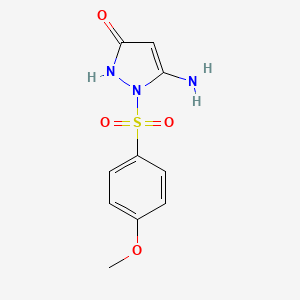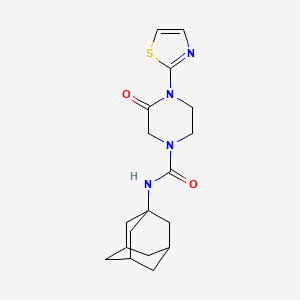
N-(adamantan-1-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(adamantan-1-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of an adamantane moiety, a thiazole ring, and a piperazine carboxamide group, which contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Adamantane Derivatization: Adamantane can be functionalized to introduce a reactive group, such as a carboxylic acid or an amine, which can then be coupled with the thiazole derivative.
Piperazine Coupling: The functionalized adamantane and thiazole derivative are then coupled with piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(adamantan-1-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide has been explored for various scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the context of infectious diseases.
Medicine: The compound’s biological activity has led to investigations into its potential as a therapeutic agent for conditions such as tuberculosis and cancer.
Industry: Its stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s adamantane moiety can enhance its binding affinity and specificity for certain targets, while the thiazole and piperazine groups contribute to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide: shares structural similarities with other piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of the adamantane, thiazole, and piperazine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-adamantyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c23-15-11-21(2-3-22(15)17-19-1-4-25-17)16(24)20-18-8-12-5-13(9-18)7-14(6-12)10-18/h1,4,12-14H,2-3,5-11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGODRJRQNYOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)NC23CC4CC(C2)CC(C4)C3)C5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-acetyl-3-(3-chloro-2-methylphenyl)-1-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2558845.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3,4-dimethoxybenzamide](/img/structure/B2558848.png)
![N-[(4-Fluorophenyl)-(oxan-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2558849.png)
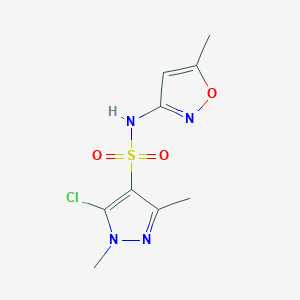
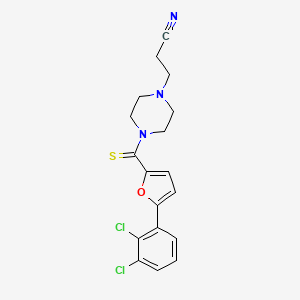
![ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2558854.png)
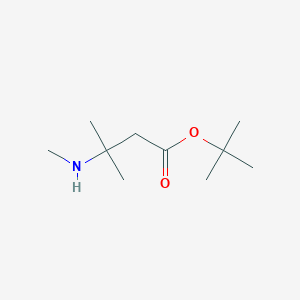
methanone](/img/structure/B2558862.png)
![7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2558863.png)
